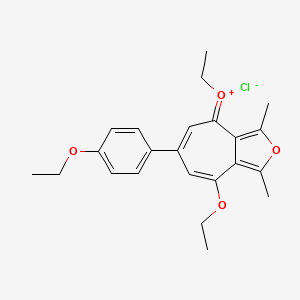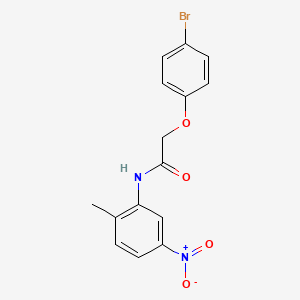![molecular formula C17H21NO5 B5054113 4-{[(3-carboxy-2,2,3-trimethylcyclopentyl)carbonyl]amino}benzoic acid](/img/structure/B5054113.png)
4-{[(3-carboxy-2,2,3-trimethylcyclopentyl)carbonyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(3-carboxy-2,2,3-trimethylcyclopentyl)carbonyl]amino}benzoic acid (CTCAB) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTCAB is a member of the benzoic acid family and is synthesized through a complex process involving various chemical reactions.
作用机制
The mechanism of action of 4-{[(3-carboxy-2,2,3-trimethylcyclopentyl)carbonyl]amino}benzoic acid is not fully understood. However, it is believed that 4-{[(3-carboxy-2,2,3-trimethylcyclopentyl)carbonyl]amino}benzoic acid exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation. 4-{[(3-carboxy-2,2,3-trimethylcyclopentyl)carbonyl]amino}benzoic acid also inhibits the production of reactive oxygen species (ROS), which are involved in the development of inflammation.
Biochemical and Physiological Effects
4-{[(3-carboxy-2,2,3-trimethylcyclopentyl)carbonyl]amino}benzoic acid has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory effects, 4-{[(3-carboxy-2,2,3-trimethylcyclopentyl)carbonyl]amino}benzoic acid has been shown to have antioxidant properties. 4-{[(3-carboxy-2,2,3-trimethylcyclopentyl)carbonyl]amino}benzoic acid also inhibits the proliferation of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. However, further studies are needed to confirm these findings.
实验室实验的优点和局限性
One of the main advantages of 4-{[(3-carboxy-2,2,3-trimethylcyclopentyl)carbonyl]amino}benzoic acid is its specificity towards the NF-κB pathway, which makes it a promising candidate for the development of anti-inflammatory drugs. However, 4-{[(3-carboxy-2,2,3-trimethylcyclopentyl)carbonyl]amino}benzoic acid has several limitations for lab experiments. 4-{[(3-carboxy-2,2,3-trimethylcyclopentyl)carbonyl]amino}benzoic acid is a relatively complex compound, and its synthesis requires several chemical reactions. This makes it difficult to produce in large quantities. Additionally, 4-{[(3-carboxy-2,2,3-trimethylcyclopentyl)carbonyl]amino}benzoic acid is not very soluble in water, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 4-{[(3-carboxy-2,2,3-trimethylcyclopentyl)carbonyl]amino}benzoic acid. One area of research is the development of 4-{[(3-carboxy-2,2,3-trimethylcyclopentyl)carbonyl]amino}benzoic acid-based drugs for the treatment of inflammatory diseases. Another area of research is the study of the anticancer properties of 4-{[(3-carboxy-2,2,3-trimethylcyclopentyl)carbonyl]amino}benzoic acid. Finally, further studies are needed to elucidate the mechanism of action of 4-{[(3-carboxy-2,2,3-trimethylcyclopentyl)carbonyl]amino}benzoic acid and to identify potential side effects.
Conclusion
In conclusion, 4-{[(3-carboxy-2,2,3-trimethylcyclopentyl)carbonyl]amino}benzoic acid is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. 4-{[(3-carboxy-2,2,3-trimethylcyclopentyl)carbonyl]amino}benzoic acid has been shown to have anti-inflammatory and antioxidant properties and may have potential as an anticancer agent. However, further studies are needed to confirm these findings and to identify potential side effects.
合成方法
4-{[(3-carboxy-2,2,3-trimethylcyclopentyl)carbonyl]amino}benzoic acid is synthesized through a multi-step process that involves several chemical reactions. The first step involves the reaction of 3-methylcyclopentanone with acetic anhydride to produce 3-acetoxy-2,2,3-trimethylcyclopentanone. This intermediate product is then reacted with sodium nitrite and hydrochloric acid to produce 3-nitroso-2,2,3-trimethylcyclopentanone. The nitroso compound is then reduced to the corresponding amine using sodium dithionite. Finally, the amine is reacted with 4-chlorobenzoic acid in the presence of a coupling agent to produce 4-{[(3-carboxy-2,2,3-trimethylcyclopentyl)carbonyl]amino}benzoic acid.
科学研究应用
4-{[(3-carboxy-2,2,3-trimethylcyclopentyl)carbonyl]amino}benzoic acid has been extensively studied for its potential therapeutic applications. One of the most promising applications of 4-{[(3-carboxy-2,2,3-trimethylcyclopentyl)carbonyl]amino}benzoic acid is its use as an anti-inflammatory agent. Inflammation is a natural response of the body to injury or infection. However, chronic inflammation can lead to various diseases, including cancer, arthritis, and cardiovascular diseases. 4-{[(3-carboxy-2,2,3-trimethylcyclopentyl)carbonyl]amino}benzoic acid has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for promoting inflammation.
属性
IUPAC Name |
4-[(3-carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-16(2)12(8-9-17(16,3)15(22)23)13(19)18-11-6-4-10(5-7-11)14(20)21/h4-7,12H,8-9H2,1-3H3,(H,18,19)(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJSEBJKIPJYCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)NC2=CC=C(C=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-iodo-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B5054041.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(4-iodophenyl)benzamide](/img/structure/B5054045.png)
![3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}phenol hydrochloride](/img/structure/B5054049.png)



![N-(tert-butyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5054072.png)
![ethyl 4-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoate](/img/structure/B5054079.png)



![5-{5-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}isophthalic acid](/img/structure/B5054102.png)
![3-[(4-propoxybenzoyl)amino]benzamide](/img/structure/B5054117.png)
